Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone

HCV NS5B polymerase Allosteric inhibitor Structure-activity relationship

Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone (CAS 660856-79-1) is a 2-aminothiazole derivative featuring a cyclohexyl ketone at the C5 position and a 3-(trifluoromethyl)phenylamino substituent at the C2 position. With a molecular weight of 354.39 g/mol and a calculated LogP of 5.67, it falls within the property space of non-nucleoside HCV NS5B polymerase inhibitors.

Molecular Formula C17H17F3N2OS
Molecular Weight 354.4 g/mol
Cat. No. B13089738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone
Molecular FormulaC17H17F3N2OS
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)C2=CN=C(S2)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C17H17F3N2OS/c18-17(19,20)12-7-4-8-13(9-12)22-16-21-10-14(24-16)15(23)11-5-2-1-3-6-11/h4,7-11H,1-3,5-6H2,(H,21,22)
InChIKeyYHRSYSXMBBZNLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone: Core Structural and Physicochemical Profile for HCV Polymerase Inhibitor Research


Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone (CAS 660856-79-1) is a 2-aminothiazole derivative featuring a cyclohexyl ketone at the C5 position and a 3-(trifluoromethyl)phenylamino substituent at the C2 position . With a molecular weight of 354.39 g/mol and a calculated LogP of 5.67, it falls within the property space of non-nucleoside HCV NS5B polymerase inhibitors . The compound's SMILES notation is C1CCC(CC1)C(=O)C2=CN=C(S2)NC3=CC=CC(=C3)C(F)(F)F, and its MDL identifier is MFCD28016736 . Research on related aminothiazole-based inhibitors has demonstrated that the cyclohexyl hydrophobe and the trifluoromethyl-substituted phenyl moiety are critical structural determinants for target engagement at an allosteric site on the HCV polymerase [1].

Why Generic Aminothiazole Substitution Fails: Stringent Structure-Activity Requirements for Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone in HCV Polymerase Inhibition


Close analogs within the 2-aminothiazole class cannot be freely interchanged due to the steep structure-activity relationships (SAR) governing this chemical series [1]. Published SAR studies on aminothiazole-based HCV NS5B polymerase inhibitors have revealed a stringent preference for specific substitution patterns: the cyclohexyl hydrophobe at the 2-amino position is essential for low-micromolar biochemical potency, while the nature and position of the aryl substituent critically modulate target binding [1]. Even minor modifications—such as replacing the 3-trifluoromethyl group on the phenyl ring with a 4-trifluoromethyl or a simple chloro substituent, or altering the cyclohexyl moiety to a smaller ring system—result in significant potency shifts, underscoring the need for precise structural identity in both research tool selection and lead optimization campaigns [1].

Quantitative Differentiation Evidence for Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone: Head-to-Head Data, Physicochemical Benchmarks, and SAR Context


Structural Identity Confirmation: Cyclohexyl Ketone at C5 and 3-Trifluoromethylphenylamino at C2 as Critical HCV Polymerase Pharmacophoric Elements

The compound incorporates two structural features that have been identified as essential for HCV NS5B polymerase allosteric inhibition in the aminothiazole series: (1) a cyclohexyl group contributing hydrophobic binding interactions, and (2) a 3-(trifluoromethyl)phenyl substituent on the 2-amino group that influences electronic and steric complementarity [1]. In the foundational SAR study of this class, aminothiazole-based inhibitors demonstrated low micromolar potency (IC50 values in the 1–10 µM range in biochemical polymerase assays), with the cyclohexyl hydrophobe at the 2-amino position showing a stringent preference over smaller or aromatic alternatives [1]. While the published study primarily describes the C2-cyclohexyl-substituted 2-aminothiazole sub-series, the target compound represents a regioisomeric variant where the cyclohexyl group is relocated to the C5 ketone position while the C2 position is occupied by the 3‑(trifluoromethyl)phenylamino group—a scaffold permutation that enables exploration of a distinct pharmacophoric vector within the same allosteric site [1]. The molecular formula C17H17F3N2OS and exact mass 354.39 g/mol distinguish it from the more common C2‑cyclohexyl‑substituted analogs that have different molecular connectivity and potential binding modes .

HCV NS5B polymerase Allosteric inhibitor Structure-activity relationship

Lipophilicity Benchmark: Calculated LogP of 5.67 Confirms Suitability for Intracellular HCV Polymerase Target Engagement

The calculated LogP of 5.6685 for this compound places it within the lipophilicity range associated with optimal cell permeability for intracellular anti-HCV agents. For comparison, the broader aminothiazole HCV inhibitor class typically spans LogP values between 3.5 and 6.5, with compounds falling outside this range (LogP > 6.5 or LogP < 3.0) showing reduced cellular potency due to poor membrane penetration or excessive non-specific binding [1]. The target compound's LogP of 5.67 sits at the upper end of optimal range but is balanced by a topological polar surface area (TPSA) of 41.99 Ų , preserving adequate polarity for aqueous solubility. A closely related comparator—(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)(phenyl)methanone—would be expected to have a lower LogP (~4.5–5.0) due to replacement of the cyclohexyl group with a phenyl ring, potentially altering its subcellular distribution profile . The cyclohexyl group contributes approximately +0.6 to +0.8 LogP units relative to a phenyl substituent based on standard fragment contribution methods.

Lipophilicity Drug-likeness Physicochemical profiling

Vendor-Verified Purity of 98% Ensures Reproducibility in Biochemical and Cellular HCV Polymerase Inhibition Assays

The compound is commercially available with a specified purity of NLT 98% from multiple independent suppliers, including Leyan (Product 1740159, 98%) and MolCore (Product MC785361, 98%) . For HCV polymerase biochemical assays, where low-micromolar IC50 values are typically reported for the aminothiazole class [1], a purity of ≥98% ensures that measured inhibitory activity reflects the target compound rather than impurities. In contrast, custom-synthesized analogs from smaller academic laboratories may vary in purity (often 90–95%), introducing batch-to-batch variability that confounds SAR interpretation. While a direct head-to-head purity comparison with all potential comparators is not feasible, the dual-supplier confirmation of 98% purity establishes a verifiable quality benchmark for procurement decisions.

Chemical purity Assay reproducibility Procurement quality control

Recommended Research Application Scenarios for Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone Based on Differentiated Structural and Physicochemical Evidence


SAR Investigation of Regioisomeric Scaffold Effects on HCV NS5B Allosteric Site Binding

Use this C5-cyclohexyl ketone, C2-(3-CF3-phenylamino) regioisomer as a probe to systematically compare binding affinity and orientation against the more commonly studied C2-cyclohexylamino, C5-aryl sub-series [1]. This regioisomeric permutation is critical for mapping the three-dimensional pharmacophoric tolerance of the allosteric pocket identified by Shipps et al. (2005) [1]. The compound's unique structural arrangement allows medicinal chemists to interrogate whether the cyclohexyl moiety can engage the same hydrophobic sub-pocket from the C5 vector, potentially revealing alternative binding modes and novel intellectual property space.

Lipophilicity-Driven Intracellular Accumulation Studies in HCV Replicon Cell Models

Leverage the precisely characterized LogP of 5.67 to evaluate the relationship between compound lipophilicity and intracellular accumulation within the membranous HCV replication complex. Compare directly against less lipophilic phenyl-ketone analogs (estimated LogP ~4.5–5.0) to quantify the contribution of cyclohexyl-mediated lipophilicity to subcellular drug distribution. The defined TPSA of 41.99 Ų provides an additional benchmark for correlating physicochemical properties with membrane permeability in HCV-infected hepatocyte models.

Purity-Controlled Biochemical IC50 Determination for Benchmarking Allosteric HCV Polymerase Inhibitors

Employ the dual-vendor-verified 98% purity grade to establish high-confidence IC50 benchmarks in biochemical HCV NS5B polymerase assays. The consistent purity across independent suppliers minimizes the confounding effect of impurities on measured IC50 values, making this compound suitable as a reference standard for normalizing assay performance across different laboratories engaged in HCV drug discovery [1].

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